Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol. This compound is derived from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester and is known for its ability to inhibit Cytosolic Phospholipase A2α. It is used as a building block in the synthesis of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is synthesized from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester. The synthetic route involves the acetylation of the hydroxyl group at the 5-position of the benzoate ring. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Inhibits Cytosolic Phospholipase A2α, making it useful in studying enzyme inhibition.
Industry: Used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate involves the inhibition of Cytosolic Phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid from phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the acetyl group.
Methyl 5-acetyl-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is unique due to the presence of both the acetyl and fluorine groups, which confer specific chemical properties and biological activities.
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
methyl 5-acetyl-2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H9FO4/c1-5(12)6-3-7(10(14)15-2)8(11)4-9(6)13/h3-4,13H,1-2H3 |
InChI Key |
OXDVMVXBFLVKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)C(=O)OC |
Origin of Product |
United States |
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